molecular formula C22H26ClN3O3S B5231958 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine

Cat. No. B5231958
M. Wt: 448.0 g/mol
InChI Key: VWCOWPYLFULASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as an anti-parasitic drug but later gained popularity as a recreational drug due to its stimulant properties. BZP is a potent agonist of serotonin and dopamine receptors and is known to produce effects similar to amphetamines. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine acts as a potent agonist of serotonin and dopamine receptors in the brain. It increases the release of these neurotransmitters and inhibits their reuptake, leading to increased levels of serotonin and dopamine in the brain. This results in a range of physiological and psychological effects, including increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is also a potent agonist of serotonin and dopamine receptors, making it useful for studying the effects of these neurotransmitters on the brain. However, 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine also has several limitations. It has a narrow therapeutic window and can produce toxic effects at high doses. 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is also a controlled substance and requires special permits for use in lab experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. One area of interest is its potential use in the treatment of Parkinson's disease. 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been shown to increase dopamine release in the brain, which may be useful in treating the symptoms of Parkinson's disease. Another area of interest is the development of new 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine analogs with improved therapeutic properties. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine and its potential therapeutic applications.

Synthesis Methods

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine can be synthesized in the laboratory using a variety of methods. One of the most common methods involves the reaction of piperazine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of pyrrolidine to yield 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine.

Scientific Research Applications

1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. 1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S/c23-20-9-8-19(16-21(20)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)17-18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOWPYLFULASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

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